![molecular formula C16H18N2O3S2 B3007169 2-(ethylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide CAS No. 898433-84-6](/img/structure/B3007169.png)
2-(ethylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5,6,7-tetrahydrobenzo[d]thiazole derivatives have been studied as inhibitors of bacterial DNA gyrase B (GyrB) . These compounds have been synthesized and tested, with some showing significant inhibitory activity .
Synthesis Analysis
The synthesis of these derivatives involves the reaction of 2-bromodimedone with cyanothioacetamide . This reaction produces a 4,5,6,7-tetrahydrobenzo[d]-thiazol-2-yl derivative .
Molecular Structure Analysis
The molecular structure of these compounds has been analyzed using combined theoretical techniques . Quantum Theory of Atoms In Molecules (QTAIM) calculations have been used to quantitatively describe the molecular interactions .
Chemical Reactions Analysis
The reactivity of these compounds towards some chemical reagents has been observed to produce different heterocyclic derivatives .
Scientific Research Applications
DNA Gyrase B Inhibition
The compound has been studied for its potential as an inhibitor of bacterial DNA gyrase B (GyrB), which is crucial for bacterial DNA replication. Theoretical and experimental studies have shown that derivatives of 4,5,6,7-tetrahydrobenzo[d]thiazole, similar to the compound , can act as effective GyrB inhibitors. This application is significant in the development of new antibacterial agents .
Dual Kinase Inhibition
Research has indicated that 4,5,6,7-tetrahydrobenzo[d]thiazole-based compounds can serve as dual kinase inhibitors, targeting both Casein kinase 2 (CK2) and Glycogen synthase kinase-3beta (GSK3β). These kinases are involved in the phosphorylation of tumor suppressor proteins, and their inhibition can be a strategy for cancer therapy .
Antiviral Therapeutics
Compounds containing the 4,5,6,7-tetrahydrobenzo[d]thiazole moiety have shown promise in antiviral studies. They have demonstrated activity against viruses such as the Newcastle disease virus, suggesting potential use in developing antiviral drugs .
Mechanism of Action
Target of Action
The primary targets of this compound are Casein kinase 2 (CK2) and Glycogen synthase kinase-3beta (GSK3β) . These kinases are responsible for the phosphorylation of a tumor suppressor protein (PTEN) in a cooperative manner which causes its deactivation .
Mode of Action
The compound acts as an inhibitor of both CK2 and GSK3β . By inhibiting these kinases, the compound prevents the deactivation of PTEN, thus potentially preserving its tumor suppressor function .
Biochemical Pathways
The compound affects the biochemical pathways involving CK2 and GSK3β . These kinases are known to phosphorylate PTEN, leading to its deactivation . By inhibiting CK2 and GSK3β, the compound disrupts this pathway, potentially leading to a decrease in PTEN deactivation .
Result of Action
The result of the compound’s action is the inhibition of CK2 and GSK3β, leading to a potential decrease in the deactivation of PTEN . This could have significant implications in the treatment of diseases where PTEN function is compromised, such as certain types of cancer .
properties
IUPAC Name |
2-ethylsulfonyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S2/c1-2-23(20,21)14-10-6-3-7-11(14)15(19)18-16-17-12-8-4-5-9-13(12)22-16/h3,6-7,10H,2,4-5,8-9H2,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVUBFRMHHFAPJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC3=C(S2)CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(ethylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.